tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate
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Overview
Description
tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate: is a chemical compound with the molecular formula C13H14BrNO2S and a molecular weight of 328.23 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 6-position of the benzothiophene ring and a tert-butyl carbamate group at the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate typically involves the following steps:
Bromination of Benzothiophene: The starting material, benzothiophene, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of tert-Butyl Carbamate: The brominated benzothiophene is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiophenes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiophenes.
Scientific Research Applications
tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate: Similar structure with bromine at the 5-position instead of the 6-position.
tert-Butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate: Contains additional cyano and fluoro substituents.
Uniqueness
tert-Butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-6-8-4-5-9(14)7-10(8)18-11/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODWYTOTCPXUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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